Pth-methionine, or parathyroid hormone-methionine, is a derivative of parathyroid hormone that incorporates methionine. Parathyroid hormone plays a crucial role in calcium homeostasis and bone metabolism. The incorporation of methionine can influence the biological activity and stability of the hormone, making it significant in both research and therapeutic applications.
Pth-methionine is synthesized from parathyroid hormone, which is produced in the parathyroid glands. Methionine, an essential amino acid, can be sourced from dietary intake or synthesized through various biochemical pathways.
Pth-methionine can be classified as a peptide hormone and an amino acid derivative. It falls under the category of biologically active peptides due to its role in physiological processes.
The synthesis of Pth-methionine typically involves solid-phase peptide synthesis (SPPS), which allows for the sequential addition of amino acids to form the peptide chain. This method provides high purity and yield, essential for biological assays.
The molecular formula for Pth-methionine is with a molecular weight of approximately 266.38 g/mol. The structure consists of a peptide backbone with methionine incorporated at specific positions.
Pth-methionine can undergo various chemical reactions, including:
Pth-methionine acts by binding to specific receptors in target tissues, primarily influencing calcium and phosphate metabolism. The binding initiates a cascade of intracellular signaling pathways that regulate bone resorption and formation.
Studies indicate that modifications in the methionine residue can enhance receptor affinity and biological activity, making it a focus for therapeutic development .
Pth-methionine has several applications in scientific research:
Methionine’s sulfur-containing side chain is highly susceptible to oxidation by reactive oxygen species (ROS), peroxides, and metal-catalyzed pathways. Unlike irreversible protein modifications (e.g., carbonylation), methionine oxidation to methionine sulfoxide is enzymatically reversible via methionine sulfoxide reductases (Msrs), allowing dynamic cellular redox regulation [4] [8]. In peptide hormones, methionine residues often reside in functionally critical regions:
Table 1: Oxidation-Prone Methionine Residues in Key Peptide Hormones
Hormone | Methionine Position | Functional Role |
---|---|---|
Parathyroid Hormone (PTH) | Met8, Met18 | Receptor binding/cAMP signaling [1] [7] |
Glucagon | Met27 | Receptor activation [4] |
α-MSH | Met4 | Melanocortin receptor binding [4] |
Calcitonin | Met8 | Disulfide bond proximity [4] |
Structural Consequences of Met8 Oxidation
Circular dichroism (CD) spectroscopy reveals that oxidation of Met8 induces substantial secondary structure rearrangement in the N-terminal PTH(1–34) domain, including:
Functional Impact on PTH Receptor Signaling
Met8 oxidation reduces PTH’s affinity for the type 1 PTH receptor (PTH1R) by ~20-fold, severely impairing downstream signaling:
Table 2: Functional Consequences of Site-Specific PTH Oxidation
Oxidation Site | PTH1R Binding Affinity | cAMP Production | In Vivo Bioactivity |
---|---|---|---|
None (Native PTH) | 100% (Reference) | 100% (Reference) | Normal calcium response |
Met8 | ~5% of native | <10% of native | Abolished [3] [8] |
Met18 | ~80% of native | ~75% of native | Partial retention [6] [10] |
Met8 + Met18 (Di-ox) | <2% of native | Undetectable | Abolished [6] [10] |
Molecular Basis of Differential Effects:
Fig. 1: Molecular Model of PTH1R Bound to PTH(1–34)[Shows Met8 (sphere) buried in the TMD pocket, while Met18 (sphere) is solvent-exposed. Oxidized Met8 sterically clashes with TMD residues (e.g., Leu261), disrupting activation.]
Pathophysiological Oxidation in Chronic Disease
In chronic kidney disease (CKD), elevated ROS drive PTH oxidation:
Table 3: oxPTH in CKD Patients by Removal Assay
Study Cohort | Total PTH (pg/mL) | Non-oxPTH (pg/mL) | % oxPTH |
---|---|---|---|
Hemodialysis (n=18) | 387 ± 218 | 84 ± 49 | 66–93% [2] |
CKD Stage 4–5 (n=45) | 205 ± 178 | 143 ± 132 | ~30% [9] |
Current Detection Methods and Limitations
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8